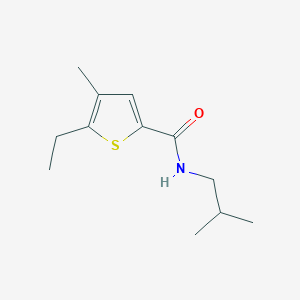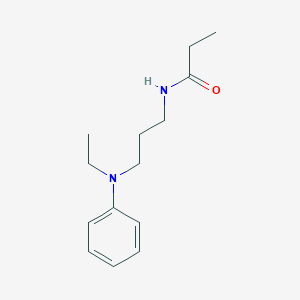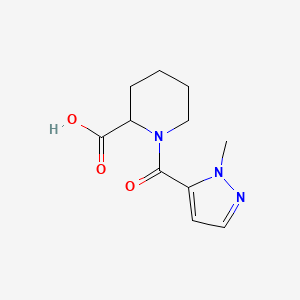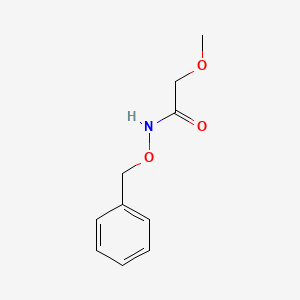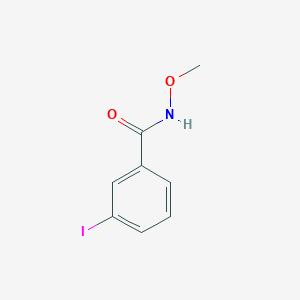
3-iodo-N-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-N-methoxybenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-N-methoxybenzamide typically involves the iodination of N-methoxybenzamide. One common method is the reaction of N-methoxybenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-N-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form N-methoxybenzamide.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone® (potassium peroxymonosulfate) and hypervalent iodine reagents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of N-methoxybenzamide.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
3-Iodo-N-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in oxidation reactions.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in drug discovery.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-iodo-N-methoxybenzamide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor of specific enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to influence processes like cell signaling and metabolism.
Comparison with Similar Compounds
2-Iodo-N-isopropyl-5-methoxybenzamide: Known for its high reactivity and use as a catalyst in oxidation reactions.
3-Methoxybenzamide: Used in various pharmaceutical applications and as an enzyme inhibitor.
Uniqueness: 3-Iodo-N-methoxybenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other benzamides. This makes it particularly useful in specific chemical reactions and research applications.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
3-iodo-N-methoxybenzamide |
InChI |
InChI=1S/C8H8INO2/c1-12-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) |
InChI Key |
HAYNQHVSXVXHIW-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)



![2-bromo-N-(1,4-dioxaspiro[4.5]decan-8-yl)benzenesulfonamide](/img/structure/B14905729.png)
![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)
